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molecular formula C11H8N2O4 B2762277 5-(1h-Pyrazol-4-yl)isophthalic acid CAS No. 1108726-74-4

5-(1h-Pyrazol-4-yl)isophthalic acid

Cat. No. B2762277
M. Wt: 232.195
InChI Key: PPAVNVRCVCVWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08299267B2

Procedure details

Following standard cross coupling procedure described herein, dimethy 5-bromoisophthalate (623 mg, 2.3 mmol) and 4-pyrazoleboronic acid pinacol ester (443 mg, 2.3 mmol) were reacted. The resulting aqueous layer was acidified to pH 5 and extracted with EtOAc to provide 5-(1H-pyrazol-4-yl)isophthalic acid as a yellow solid.
Quantity
623 mg
Type
reactant
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:12]([O:14]C)=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[NH:16]1[CH:20]=[C:19](B2OC(C)(C)C(C)(C)O2)[CH:18]=[N:17]1>>[NH:16]1[CH:20]=[C:19]([C:2]2[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[CH:5]=[C:6]([CH:11]=2)[C:7]([OH:9])=[O:8])[CH:18]=[N:17]1

Inputs

Step One
Name
Quantity
623 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
443 mg
Type
reactant
Smiles
N1N=CC(=C1)B1OC(C)(C)C(C)(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc

Outcomes

Product
Name
Type
product
Smiles
N1N=CC(=C1)C=1C=C(C=C(C(=O)O)C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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